molecular formula C21H23N5O4 B2772666 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-28-2

ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2772666
CAS RN: 887468-28-2
M. Wt: 409.446
InChI Key: LWEBRCYQACLLFU-UHFFFAOYSA-N
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications in Organic Synthesis

Research has shown the effectiveness of related imidazole derivatives in catalyzing organic synthesis reactions. For example, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been utilized as a mild and effective catalyst for the synthesis of 2-aryl-4,5-diphenyl imidazoles, highlighting the potential of imidazole derivatives in facilitating efficient, one-pot synthesis processes at room temperature under ultrasonic irradiation (Zang et al., 2010).

Synthesis of Heterocyclic Compounds

Ethyl 2-(1H-imidazol-1-yl)acetate, a compound structurally similar to the one , has been employed in the synthesis of various heterocyclic compounds demonstrating significant biological activities. These activities include the production of novel 1,3,4-oxadiazole compounds derived from 1H-imidazole, showcasing the importance of such derivatives in creating biologically active molecules (Al-badrany et al., 2019).

Antimicrobial and Antitumor Activities

Derivatives of ethyl 2-(1H-imidazol-1-yl)acetate have also been explored for their antimicrobial and antitumor potentials. Studies have illustrated the synthesis and successful evaluation of imidazole derivatives against various cancer cell lines, offering insights into the role of these compounds in medicinal chemistry for the development of new therapeutic agents (Mohareb & Gamaan, 2018).

Material Science and Corrosion Inhibition

In material science, imidazoline derivatives have been investigated as corrosion inhibitors for metals in acidic solutions, demonstrating the versatility of imidazole-based compounds in industrial applications. This research offers a glimpse into the potential uses of such derivatives in protecting materials against corrosive environments (Zhang et al., 2015).

properties

IUPAC Name

ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(14(2)12-25(17)20)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEBRCYQACLLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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